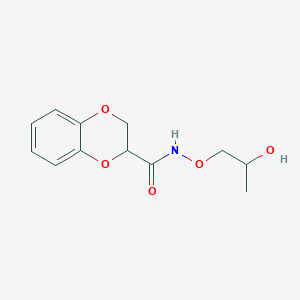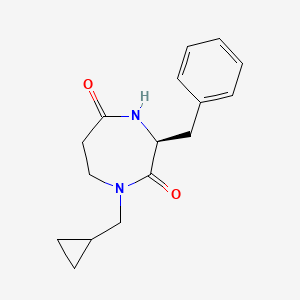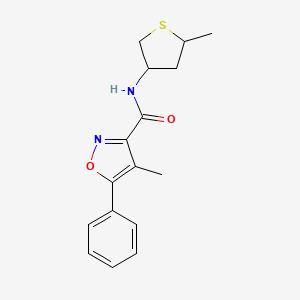![molecular formula C14H22N4O3 B7434715 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the class of designer drugs. It is a derivative of cathinone and has been found to possess stimulant properties. MPHP is a relatively new compound, and research on its properties and effects is still ongoing.
Mecanismo De Acción
The exact mechanism of action of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid is not yet fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This may contribute to its stimulant effects.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce hyperactivity in rats. This compound has been found to have a similar potency to methamphetamine in inducing hyperactivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been used as a research tool to study the effects of stimulants on the brain. Its potency and stimulant properties make it a useful compound for this purpose. However, its relatively new status as a designer drug means that its long-term effects are not yet fully understood. Additionally, its potential for abuse and addiction may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that are involved in ADHD. Another area of interest is its potential as a tool for studying the effects of stimulants on the brain. Further research is needed to fully understand the effects of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid involves the reaction of 4-methylpyrimidine-5-carboxylic acid with N-(tert-butoxycarbonyl)-L-homoserine lactone in the presence of a coupling agent. The resulting product is then treated with hydrazine hydrate to obtain the final product, this compound. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been studied for its potential use as a research tool in the field of neuroscience. It has been found to possess stimulant properties similar to other cathinones, such as methcathinone and mephedrone. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant effects.
Propiedades
IUPAC Name |
3-[6-[(6-methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-9-12(18-10-17-11)15-7-4-2-3-5-13(19)16-8-6-14(20)21/h9-10H,2-8H2,1H3,(H,16,19)(H,20,21)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIYHMFCFDOBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)



![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)
![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)

![3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)